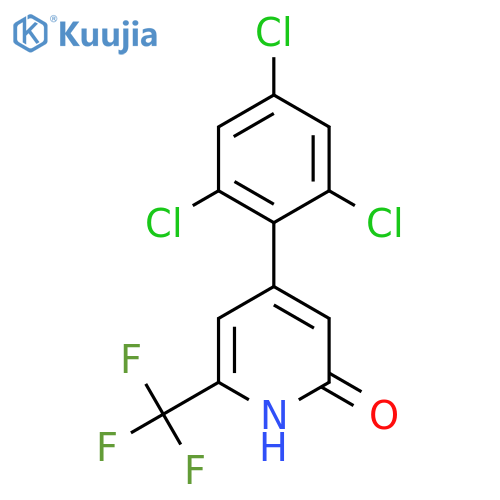

Cas no 1361666-81-0 (2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine)

1361666-81-0 structure

商品名:2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine

CAS番号:1361666-81-0

MF:C12H5Cl3F3NO

メガワット:342.528410673141

CID:4919921

2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine

-

- インチ: 1S/C12H5Cl3F3NO/c13-6-3-7(14)11(8(15)4-6)5-1-9(12(16,17)18)19-10(20)2-5/h1-4H,(H,19,20)

- InChIKey: KBEWNVFVEZEIHS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C1=CC(NC(C(F)(F)F)=C1)=O)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 463

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 29.1

2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024002239-1g |

2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |

1361666-81-0 | 97% | 1g |

1,747.20 USD | 2021-06-09 | |

| Alichem | A024002239-250mg |

2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |

1361666-81-0 | 97% | 250mg |

700.40 USD | 2021-06-09 | |

| Alichem | A024002239-500mg |

2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine |

1361666-81-0 | 97% | 500mg |

1,019.20 USD | 2021-06-09 |

2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1361666-81-0 (2-Hydroxy-4-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)pyridine) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量